molecular formula C14H21ClN2O3 B1678251 Propacetamol hydrochloride CAS No. 66532-86-3

Propacetamol hydrochloride

Cat. No. B1678251
CAS RN: 66532-86-3
M. Wt: 300.78 g/mol
InChI Key: WGTYJNGARJPYKG-UHFFFAOYSA-N
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Description

Propacetamol hydrochloride is a non-opioid analgesic that is devoid of major contraindications . It is a derivative of acetaminophen, or paracetamol, with the molecular formula glycine, N, N-diethyl-,4- (acetylamino)phenyl ester . Propacetamol is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol .


Synthesis Analysis

Propacetamol hydrochloride is a non-addictive analgesic. Paracetamol is used as a raw material in its synthesis. After acylation, amination, and acidification, propacetamol hydrochloride is obtained .


Molecular Structure Analysis

Propacetamol is a derivative of acetaminophen, or paracetamol, with the molecular formula glycine, N, N-diethyl-,4- (acetylamino)phenyl ester .


Chemical Reactions Analysis

Propacetamol is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity .


Physical And Chemical Properties Analysis

Propacetamol hydrochloride has a molecular weight of 300.78 g/mol . It is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine .

Scientific Research Applications

Synthesis and Metabolism

  • Microwave-Assisted Synthesis : An improved protocol for the synthesis of propacetamol hydrochloride was developed, offering high purity and yield of the active pharmaceutical ingredient (API) (Murie et al., 2016).
  • In Vitro Metabolism : The in vitro metabolism of propacetamol in a microssomal reaction was evaluated, showcasing its conversion into acetaminophen and N,N-diethylglycine (Murie et al., 2016).
  • Synthesis Study : A study detailed the synthesis process of propacetamol hydrochloride, highlighting its efficiency and high total yield (Xu Zi-ao, 2007).

Pharmacokinetics and Stability

  • Hydrolysis Kinetics : Research on the hydrolysis kinetics of propacetamol hydrochloride in different solutions (glucose and saline) at varying temperatures (4°C and 25°C) revealed its rapid conversion into paracetamol (Barcia et al., 2005).
  • Spectrophotometric Determination : A first-derivative spectrophotometric method was developed for the simultaneous determination of propacetamol hydrochloride and paracetamol, aiding in the analysis of its stability in different solutions (Ródenas et al., 2000).

Clinical Applications

  • Postoperative Pain Management : Clinical research demonstrated the efficacy and safety of propacetamol hydrochloride in managing acute pain after laparoscopic surgery (Fan, 2014).
  • Antipyretic Efficacy in Children : A randomized trial explored the antipyretic efficacy and tolerability of intravenous propacetamol in children with fever, affirming its effectiveness and safety (Walson et al., 2006).
  • Comparison with Diclofenac : A study compared the analgesic efficacy of intravenous paracetamol (administered as propacetamol) with intramuscular diclofenac in post-operative orthopedic pain, highlighting its effectiveness (Hynes et al., 2006).

Additional Insights

  • Morphine-Sparing Effect : Investigation into the morphine-sparing effect of propacetamol showed a reduction in morphine requirements postoperatively, although it did not significantly alter the incidence of morphine-related adverse effects (Aubrun et al., 2003).
  • Blood Pressure Impact in Febrile Patients : A study on the impact of intravenous propacetamol on blood pressure in febrile critically ill patients noted significant reductions, emphasizing the need for cautious administration in certain patient populations (Hersch et al., 2008).
  • Gastroprotective Effects : Research on the gastroprotective effect of propacetamol against stress-induced ulcers in rats indicated that it can significantly decrease ulcer number and length, suggesting a potential therapeutic application (Marazova et al., 1999).

Quality Control

  • HPLC Method for Determination : A high-performance liquid chromatography (HPLC) method was established for determining related substances in propacetamol hydrochloride, crucial for quality control (Su Hongying & Sun JinRui, 2009).

Pain Management

  • Preemptive Analgesia in Cesarean Section : A study explored the preemptive analgesia effects of propacetamol hydrochloride on contraction pain after cesarean sections, highlighting its effectiveness in reducing pain and associated side effects (Li Yan-ping, 2013).

Future Directions

Propacetamol is a prodrug form of paracetamol which is formed from esterification of paracetamol, and the carboxylic acid diethylglycine. This has the advantage of making it more water-soluble. It is used in post-operative care and is delivered by I.V . It is given if the patient is unable to take oral or rectally delivered paracetamol and nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated .

properties

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYJNGARJPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216721
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propacetamol hydrochloride

CAS RN

66532-86-3
Record name Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPACETAMOL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

22.8 g of p-acetamidophenyl chloroacetate were added in small portions to a solution of 7.5 g of diethylamine in 30 c.c. of triethylamine with stirring, while the temperature was maintained at between 40° C. and 50° C. with a bath of cold water if necessary. The process described in Example 1 was then followed to obtain 12 g of p-acetamidophenyl diethylaminoacetate hydrochloride melting point = 228° C.
Quantity
22.8 g
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7.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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